3-Fluoro-4-methoxyphenylmagnesium bromide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions where a bromide group is displaced by a nucleophile, such as fluoride. For example, the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide demonstrates the feasibility of such displacement reactions (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds containing the 3-fluoro-4-methoxyphenyl group can be complex, with crystallographic studies providing insights into their arrangement. For instance, the structural analysis of 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene reveals hydrogen bonds and π–π stacking interactions, which are crucial for understanding the behavior of such molecules in reactions (Pham, Mac, & Bui, 2019).
Chemical Reactions and Properties
The chemical reactions involving 3-Fluoro-4-methoxyphenylmagnesium bromide can vary widely, including cross-coupling reactions where phenylmagnesium halides are reacted with fluoroazines and fluorodiazines. Such reactions demonstrate the compound's utility in forming new chemical bonds and synthesizing novel compounds (Mongin et al., 2002).
Physical Properties Analysis
The physical properties of 3-Fluoro-4-methoxyphenylmagnesium bromide and its derivatives, such as melting points and solubility, are critical for their application in synthesis. These properties are often determined using techniques like thermogravimetric and differential thermal analyses, which provide insights into the compound's stability and reactivity (Subashini et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to undergo various transformations, are pivotal for the application of 3-Fluoro-4-methoxyphenylmagnesium bromide in synthetic chemistry. Its role in facilitating electrophilic fluorination reactions highlights its versatility and importance in the synthesis of fluorinated compounds, which are of significant interest due to their pharmacological activities (Yasui et al., 2011).
Scientific Research Applications
Cross-Coupling Reactions : It is used in nickel-catalyzed cross-coupling reactions with fluoroarenes and aryl organometallics to produce various fluoro substrates. These reactions are pivotal in synthesizing complex molecules for pharmaceuticals and other chemicals (Mongin et al., 2002).
PET Radiotracer Synthesis : The compound is used in the synthesis of potential radiotracers, like N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide, for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
Fluoride Sensing : It's used in the preparation of NIR region fluoride sensors, utilizing its reactions with other chemicals to create dyes that exhibit specific and rapid colorimetric and ‘turn-off’ fluorescence response for fluoride in solution (Zou et al., 2014).
Synthesis of Organic Fluorine Compounds : The compound is involved in synthesizing various organic fluorine compounds, which are important in the development of agrichemicals, pharmaceuticals, and materials science (Funasaka et al., 1959).
Safety And Hazards
properties
IUPAC Name |
magnesium;1-fluoro-2-methoxybenzene-5-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUJBXGCPIVODW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxyphenylmagnesium bromide | |
CAS RN |
112780-67-3 | |
Record name | 3-Fluoro-4-methoxyphenylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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